Tolytriazole Sodium Salt
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-tolyltriazole typically involves the diazotization of ortho-toluenediamine with a nitrite, followed by a reaction with sodium hydroxide . The process can be summarized as follows:
Diazotization: Ortho-toluenediamine is treated with a nitrite to form a diazonium salt.
Cyclization: The diazonium salt undergoes cyclization to form tolyltriazole.
Neutralization: Tolyltriazole is then neutralized with sodium hydroxide to produce sodium 4-tolyltriazole.
Industrial Production Methods: In industrial settings, the production of sodium 4-tolyltriazole involves placing tolyltriazole, liquid alkali, and deionized water into a preparation kettle. The mixture is stirred at temperatures between 40 to 100°C for 0.5 to 1 hour, followed by the addition of a decolorizing agent . The solution is then filtered to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Tolytriazole Sodium Salt undergoes various chemical reactions, including:
Oxidation: It can react with oxidizing agents, leading to the formation of different oxidation products.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: It can participate in substitution reactions, particularly with halogenated organics and other electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Sodium hypochlorite, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated organics, isocyanates, epoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can yield halogenated triazoles .
Scientific Research Applications
Tolytriazole Sodium Salt has a wide range of applications in scientific research and industry:
Biology: It has been studied for its potential effects on biological systems, although its primary use remains in industrial applications.
Medicine: Research is ongoing to explore its potential medicinal applications, particularly in the development of new drugs.
Industry: It is widely used in industrial applications, including aircraft deicing fluids, car antifreeze, dishwashing detergents, metal waxes, lacquers, lubricants, hydraulic fluids, dielectric fluids, and fire-fighting foams
Mechanism of Action
The primary mechanism by which sodium 4-tolyltriazole exerts its effects is through the formation of a protective film on metal surfaces. This film inhibits corrosion by preventing the interaction between the metal and corrosive agents . The compound forms a stable coordination complex with metal ions, particularly copper, which enhances its corrosion inhibition properties .
Comparison with Similar Compounds
Benzotriazole: Similar in structure but lacks the methyl group present in tolyltriazole.
Hydroxybenzotriazole: Another derivative of benzotriazole with different functional groups.
Uniqueness: Tolytriazole Sodium Salt is unique due to its enhanced solubility in organic solvents and its superior corrosion inhibition properties compared to benzotriazole . Its ability to form stable complexes with metal ions makes it particularly effective in industrial applications .
Properties
IUPAC Name |
sodium;4-methylbenzotriazol-1-ide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N3.Na/c1-5-3-2-4-6-7(5)9-10-8-6;/h2-4H,1H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REERYFLJRPUSHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)[N-]N=N2.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N3Na | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear yellow to amber liquid; [EPA ChAMP: Submission] | |
Record name | 1H-Benzotriazole, 6(or 7)-methyl-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium tolyltriazole | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18779 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
63394-06-9, 64665-57-2 | |
Record name | Sodium 4-tolyltriazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063394069 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Benzotriazole, 6(or 7)-methyl-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium 4(or 5)-methyl-1H-benzotriazolide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.077 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | SODIUM 4-TOLYLTRIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27034S05ER | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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